3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
CAS No.: 313551-50-7
Cat. No.: VC6329224
Molecular Formula: C26H23ClN2O3
Molecular Weight: 446.93
* For research use only. Not for human or veterinary use.
![3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide - 313551-50-7](/images/structure/VC6329224.png)
CAS No. | 313551-50-7 |
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Molecular Formula | C26H23ClN2O3 |
Molecular Weight | 446.93 |
IUPAC Name | 3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide |
Standard InChI | InChI=1S/C26H23ClN2O3/c1-18-11-13-21(14-12-18)28(24(30)19-7-6-8-20(27)17-19)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3 |
Standard InChI Key | JMCFKGJVXRIXEI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide, reflects three critical domains:
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Benzamide backbone: A 3-chlorobenzoyl group provides aromaticity and electrophilic sites for interactions.
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N-(4-methylphenyl) substitution: Introduces steric bulk and modulates electronic properties via the methyl group.
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Butyl-isoindole-1,3-dione chain: A four-carbon linker connects the benzamide to a phthalimide-derived isoindole ring, a motif known for hydrogen-bonding capabilities.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₂₃ClN₂O₃ | |
Molecular Weight | 446.93 g/mol | |
SMILES | CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl | |
PubChem CID | 4408265 |
Spectroscopic and Physicochemical Data
While experimental data on solubility, melting point, and stability are unavailable, computational predictions suggest:
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LogP: ~3.5 (moderate lipophilicity, inferred from structural analogs ).
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Hydrogen Bond Acceptors/Donors: 5 acceptors (3 carbonyl oxygens, 2 amide nitrogens); 1 donor (amide NH).
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Polar Surface Area: ~70 Ų, indicating moderate membrane permeability.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely involves sequential coupling of three modules:
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Benzamide Core: 3-Chlorobenzoic acid activated as an acyl chloride.
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4-Methylaniline Derivative: Introduced via nucleophilic substitution.
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Isoindole-1,3-dione-Butyl Linker: Synthesized through cyclization of phthalic anhydride with 1,4-diaminobutane.
Proposed Synthetic Pathway
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Step 1: Condensation of phthalic anhydride with 1,4-diaminobutane to form 2-(4-aminobutyl)isoindole-1,3-dione.
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Step 2: Alkylation of 4-methylaniline with 2-(4-bromobutyl)isoindole-1,3-dione under basic conditions.
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Step 3: Amide coupling between 3-chlorobenzoyl chloride and the secondary amine intermediate.
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Purpose |
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1 | Phthalic anhydride, DMF, 110°C, 12h | Cyclization to isoindole-dione |
2 | K₂CO₃, DMF, 80°C | Nucleophilic alkylation |
3 | 3-Chlorobenzoyl chloride, Et₃N, THF, 0°C | Amide bond formation |
Biological Activity and Mechanistic Insights
Hypothesized Targets
The compound’s structure aligns with known modulators of:
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Kinases: The isoindole-1,3-dione group may compete with ATP-binding sites, as seen in analogues inhibiting PKC or MAPK .
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GPCRs: The benzamide and aryl groups resemble allosteric modulators of G protein-coupled receptors (e.g., mAChRs) .
Structure-Activity Relationships (SAR)
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Chloro Substituent: Enhances electrophilicity and target binding via halogen bonding .
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Butyl Linker: Balances flexibility and rigidity, optimizing ligand-receptor interactions.
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Isoindole-1,3-dione: Imparts hydrogen-bond acceptor properties critical for enzyme inhibition.
Future Research Directions
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In Vitro Screening: Prioritize kinase and GPCR panels to identify primary targets.
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Lead Optimization: Modify the butyl linker length to enhance potency and reduce off-target effects.
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Crystallographic Studies: Resolve ligand-target complexes to guide rational design.
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